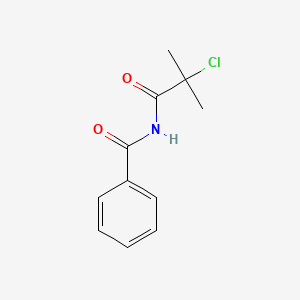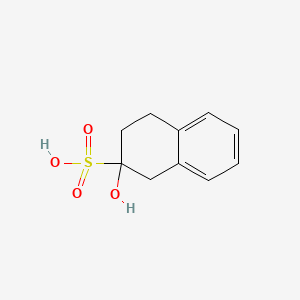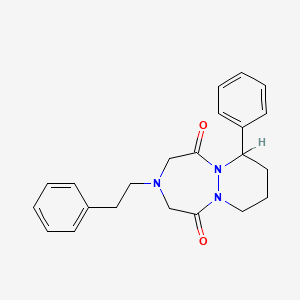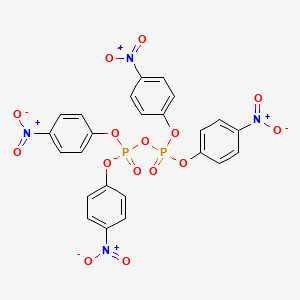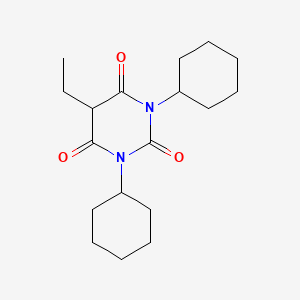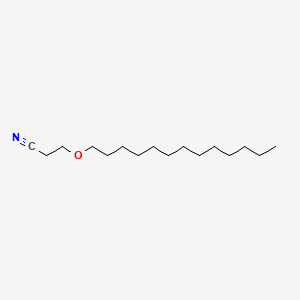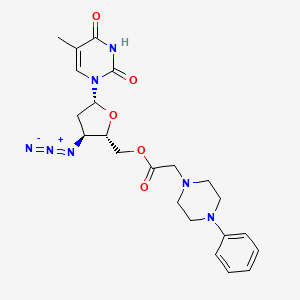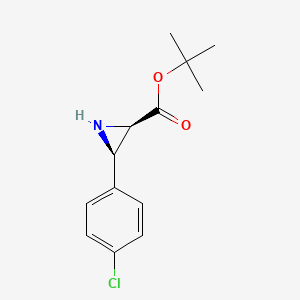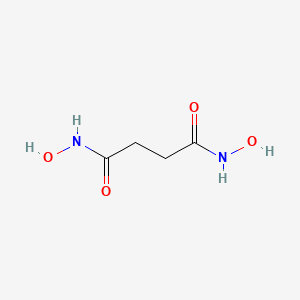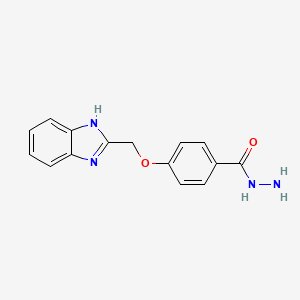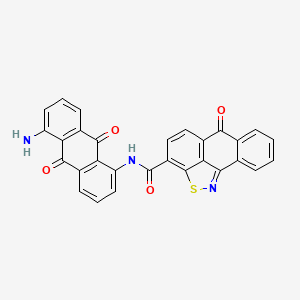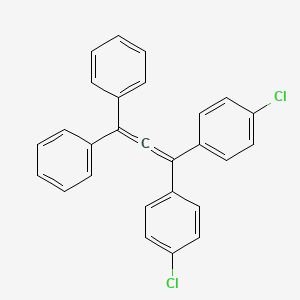
1-Chloro-4-(1-(4-chlorophenyl)-3,3-diphenyl-1,2-propadienyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-(1-(4-chlorophenyl)-3,3-diphenyl-1,2-propadienyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a chloro group and a propadienyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(1-(4-chlorophenyl)-3,3-diphenyl-1,2-propadienyl)benzene can be achieved through a series of chemical reactions. One common method involves the palladium-catalyzed Kumada cross-coupling reaction. This reaction typically requires the use of a palladium catalyst, a Grignard reagent, and appropriate reaction conditions such as temperature and solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of chemicals.
化学反応の分析
Types of Reactions
1-Chloro-4-(1-(4-chlorophenyl)-3,3-diphenyl-1,2-propadienyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Oxidation Reactions: It can undergo oxidation reactions to form corresponding oxidized products.
Reduction Reactions: Reduction reactions can convert this compound into its reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenol derivatives, while oxidation can produce quinones or other oxidized compounds.
科学的研究の応用
1-Chloro-4-(1-(4-chlorophenyl)-3,3-diphenyl-1,2-propadienyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Research studies may explore its interactions with biological molecules and potential biological activities.
Medicine: Investigations into its pharmacological properties and potential therapeutic applications are ongoing.
Industry: It can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-4-(1-(4-chlorophenyl)-3,3-diphenyl-1,2-propadienyl)benzene involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways depend on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects .
類似化合物との比較
Similar Compounds
Uniqueness
1-Chloro-4-(1-(4-chlorophenyl)-3,3-diphenyl-1,2-propadienyl)benzene is unique due to its specific structural features, such as the presence of a propadienyl group and multiple phenyl rings
特性
CAS番号 |
39479-30-6 |
|---|---|
分子式 |
C27H18Cl2 |
分子量 |
413.3 g/mol |
IUPAC名 |
1-chloro-4-[1-(4-chlorophenyl)-3,3-diphenylpropa-1,2-dienyl]benzene |
InChI |
InChI=1S/C27H18Cl2/c28-24-15-11-22(12-16-24)27(23-13-17-25(29)18-14-23)19-26(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-18H |
InChIキー |
JJBRMSAVINYNOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=C=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


